Glucomannan

Molecular weight Viscosity Soluble dietary fiber

Select konjac glucomannan (CAS 76081-94-2) with molecular weight >1×10⁶ Da and viscosity ≥20,000 mPa·s (1% sol.) to ensure unmatched thickening efficiency, water-holding capacity, and clinical efficacy. This high-purity (>95% dietary fiber) heteropolysaccharide, featuring a β-(1→4)-linked mannose:glucose backbone (~1.6:1) and controlled acetylation, outperforms guar, xanthan, inulin, and oat β-glucan in viscosity build, gel strength, and fermentability. Sourced from Amorphophallus konjac tuber, it meets EFSA-validated specifications for weight management and cholesterol reduction. Ideal for sauces, dairy alternatives, gluten-free bakery, and hydrogel drug delivery systems where predictable swelling and release kinetics are critical.

Molecular Formula C24H42O21
Molecular Weight 666.6 g/mol
CAS No. 76081-94-2
Cat. No. B13761562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucomannan
CAS76081-94-2
Molecular FormulaC24H42O21
Molecular Weight666.6 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O
InChIInChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17-,18?,19-,20-,21-,22+,23+,24+/m1/s1
InChIKeyLUEWUZLMQUOBSB-FSKGGBMCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 4 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucomannan (CAS 76081-94-2) Technical Procurement Guide: Sourcing Konjac-Derived Dietary Fiber with Defined Viscosity Specifications


Glucomannan (CAS 76081-94-2) is a water-soluble heteropolysaccharide primarily extracted from the tuber of Amorphophallus konjac, classified as konjac glucomannan (KGM). It consists of β-(1→4)-linked D-mannose and D-glucose units in a molar ratio of approximately 1.6:1.0, with acetyl groups present on approximately every 9–19 sugar residues along the main chain [1]. KGM is characterized by an exceptionally high molecular weight, typically ranging from 500,000 to 2,000,000 Da, which confers high viscosity and water-absorbing capacity [2]. As a non-digestible soluble dietary fiber, glucomannan is recognized for its functional properties in food thickening, gelling, and nutritional applications. This guide provides quantitative, comparator-based evidence to inform scientific and industrial procurement decisions, highlighting the specific structural and functional attributes that differentiate this compound from closely related polysaccharides and alternative dietary fibers.

Why In-Class Substitution of Glucomannan Fails: Critical Differentiators in Molecular Weight, Viscosity, and Functional Performance


Substituting glucomannan (KGM) with other soluble dietary fibers or hydrocolloids without rigorous specification matching risks significant functional and physiological performance deviations. KGM exhibits a molecular weight (up to 5.22 × 10⁶ Da) that substantially exceeds that of other common soluble fibers such as inulin, oat β-glucan, psyllium arabinoxylan, and apple pectin [1]. This structural characteristic is directly correlated with its superior water-holding capacity, swelling capacity, and viscosity profile [2]. Furthermore, the specific mannose-to-glucose ratio and degree of acetylation in KGM dictate its solubility, gelation behavior, and fermentability, which cannot be replicated by guar gum, xanthan gum, or other mannan-family polysaccharides [3]. Consequently, using a generic alternative without precise quantitative verification compromises targeted rheological outcomes in food matrices, alters the physiological effects in clinical nutrition (e.g., cholesterol reduction, glycemic response), and may invalidate established health claims predicated on a specific minimum effective dose and viscosity [4]. The evidence below quantifies these critical differences.

Quantitative Differentiation of Glucomannan (CAS 76081-94-2) Against Closest Analogs: A Comparative Evidence Guide


Molecular Weight and Viscosity Superiority of Konjac Glucomannan vs. Common Soluble Dietary Fibers

Konjac glucomannan (KGM) demonstrates the highest molecular weight among a panel of eight common plant-derived soluble dietary fibers (SDFs). Comparative evaluation revealed that KGM has a molecular weight of 5.22 × 10⁶ Da, which is approximately 5.3-fold higher than psyllium seed arabinoxylan (PA, 0.98 × 10⁶ Da) and orders of magnitude greater than oat β-glucan (OG, 0.19 × 10⁶ Da) and inulin (3.4 × 10³ Da). This exceptionally high molecular weight directly underpins KGM's superior viscosity and gelation ability, as confirmed by rheological studies and texture profile analysis [1].

Molecular weight Viscosity Soluble dietary fiber Hydrocolloid Rheology

Peak Viscosity Enhancement in Starch Systems: Konjac Glucomannan Outperforms Guar and Xanthan Gums

In mixed systems with water caltrop starch (WCS), the addition of konjac glucomannan (KG) at concentrations of 0.3%–0.9% produced the most pronounced increase in peak and final viscosity during rapid-viscosity analysis, compared to the same concentrations of guar gum (GG) and xanthan gum (XG). The study explicitly ranked the viscosity-enhancing effect as KG > GG > XG [1].

Peak viscosity Starch pasting Konjac glucomannan Guar gum Xanthan gum Hydrocolloid synergy

Water-Holding and Swelling Capacity Superiority of KGM over Other Soluble Fibers

Konjac glucomannan (KGM) exhibited better water-holding capacity (WHC) and swelling capacity compared to apple pectin (AP), flaxseed soluble dietary fiber (FS), and psyllium seed arabinoxylan (PA) in a systematic evaluation of eight SDFs. While all four fibers demonstrated notable hydration properties, KGM was distinguished as having the best overall performance in this category, which is critical for its function as a bulk-forming laxative and satiety-inducing agent [1].

Water-holding capacity Swelling capacity Konjac glucomannan Apple pectin Flaxseed SDF Psyllium arabinoxylan

Structural Determinants of Functional Properties: Molecular Weight and Acetylation in Glucomannan Differentiation

A comparative study of six glucomannans from different botanical sources (konjac, dendrobium, and aloe) established quantitative structure-function relationships. Molecular weight (Mw) was positively correlated with water absorption capacity, fat absorption capacity, and viscosity. A higher degree of acetylation (DA) corresponded primarily to higher solubility and ζ-potential [1]. This indicates that not all glucomannans are functionally equivalent; procurement based on Mw and DA specifications is essential to ensure targeted performance.

Molecular weight Degree of acetylation Water absorption Fat absorption Viscosity Structure-function relationship

Clinical Efficacy in Type II Diabetes: Quantitative Meta-Analysis of Lipid and Glycemic Outcomes

A meta-analysis of six randomized controlled trials (RCTs) with 440 participants evaluated the effects of glucomannan supplementation in type II diabetes patients. Compared to control groups, glucomannan significantly reduced total cholesterol (TC) (MD −0.38 mmol/L, 95% CI: −0.61 to −0.15), LDL cholesterol (MD −0.35 mmol/L, 95% CI: −0.52 to −0.17), and fasting blood glucose (FBG) (MD −1.08 mmol/L, 95% CI: −1.65 to −0.50) [1].

Type II diabetes Total cholesterol LDL cholesterol Fasting blood glucose Meta-analysis Nutritional intervention

Regulatory Recognition and Health Claim-Specific Dosing: FDA Fiber Listing and EFSA-Validated Efficacy

Glucomannan is one of the few isolated soluble fibers recognized by the FDA as a dietary fiber for food and supplement labeling, following a review of nine clinical studies, six of which demonstrated a reduction in total and/or LDL cholesterol [1]. The European Food Safety Authority (EFSA) has established a cause-and-effect relationship between the consumption of konjac mannan (glucomannan) and both the reduction of body weight and the maintenance of normal blood cholesterol concentrations. The EFSA specifies that to obtain the claimed effect, at least 3 g of glucomannan should be consumed daily, in three doses of 1 g each, taken with water before meals [2].

FDA dietary fiber EFSA health claim Weight management Cholesterol reduction Regulatory compliance

Optimal Application Scenarios for Glucomannan Based on Differentiated Evidence


High-Viscosity Food Thickener and Texture Modifier

Select konjac glucomannan with a molecular weight >1 × 10⁶ Da and a viscosity specification of ≥20,000 mPa·s (1% solution) for applications requiring superior thickening efficiency. This grade is indicated by evidence showing KGM's molecular weight (5.22 × 10⁶ Da) exceeds that of psyllium arabinoxylan and oat β-glucan, and that its peak viscosity enhancement in starch systems surpasses that of guar and xanthan gums [REFS-1, REFS-2]. Suitable for sauces, soups, dairy alternatives, and gluten-free baked goods where maximum viscosity build with minimal gum usage is desired.

Functional Food and Dietary Supplement for Weight Management and Satiety

Utilize a glucomannan grade with high water-holding and swelling capacity (as confirmed by in vitro hydration assays) and a purity of ≥95% dietary fiber to align with the EFSA-validated health claim. Clinical evidence supports a daily intake of 3 g (in three 1 g doses with water before meals) for weight reduction in the context of an energy-restricted diet, and for the maintenance of normal blood cholesterol levels [REFS-3, REFS-4]. The ingredient's superior water-holding capacity relative to apple pectin and flaxseed SDF is the mechanistic basis for its efficacy in promoting satiety and delaying gastric emptying [1].

Pharmaceutical Excipient for Controlled Release and Drug Delivery

Select a high-purity konjac glucomannan grade with a defined degree of acetylation (DA) and a consistent mannose-to-glucose ratio (approximately 1.6:1). Research demonstrates that these structural parameters dictate solubility, gelation behavior, and the ability to form synergistic interactions with other polymers such as carrageenan and xanthan gum [REFS-5, REFS-6]. Such properties are critical for designing matrix tablets or hydrogel-based drug delivery systems where predictable swelling, erosion, and drug release kinetics are required. Procurement must specify the molecular weight range, as this directly impacts gel strength and erosion rate [5].

Clinical Nutrition for Glycemic and Lipid Management in Type II Diabetes

Procure a glucomannan ingredient that meets the specifications used in clinical trials demonstrating significant reductions in total cholesterol (MD −0.38 mmol/L), LDL cholesterol (MD −0.35 mmol/L), and fasting blood glucose (MD −1.08 mmol/L) [7]. The high viscosity of KGM in the gastrointestinal tract, which is a function of its molecular weight and water-holding capacity, is the primary mechanism for these effects. Formulators should ensure the ingredient's functional properties (viscosity, water absorption) are documented to correlate with the clinical outcomes, enabling the development of medical foods or dietary supplements targeting cardiometabolic health.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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